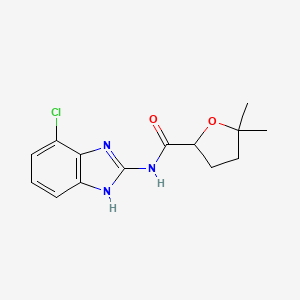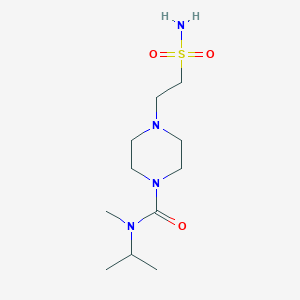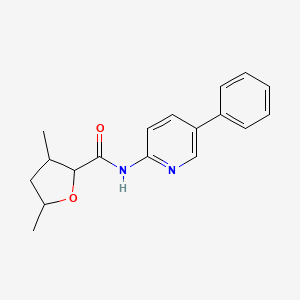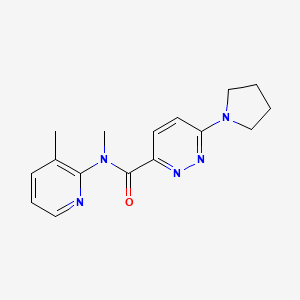
N-(4-chloro-1H-benzimidazol-2-yl)-5,5-dimethyloxolane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-1H-benzimidazol-2-yl)-5,5-dimethyloxolane-2-carboxamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a benzimidazole ring substituted with a chlorine atom at the 4-position and an oxolane ring at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-1H-benzimidazol-2-yl)-5,5-dimethyloxolane-2-carboxamide typically involves the following steps:
Formation of the Benzimidazole Ring: The benzimidazole ring is synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Chlorination: The benzimidazole ring is then chlorinated at the 4-position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Oxolane Ring Formation: The oxolane ring is introduced by reacting the chlorinated benzimidazole with an appropriate oxolane derivative under basic conditions.
Carboxamide Formation: The final step involves the formation of the carboxamide group by reacting the intermediate with an amine or ammonia under suitable conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-1H-benzimidazol-2-yl)-5,5-dimethyloxolane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Amines, thiols, alkoxides; often in the presence of a base such as triethylamine or pyridine.
Major Products Formed
Oxidation: Formation of benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-chloro-1H-benzimidazol-2-yl)-5,5-dimethyloxolane-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological macromolecules.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: It is utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-chloro-1H-benzimidazol-2-yl)-5,5-dimethyloxolane-2-carboxamide involves its interaction with specific molecular targets, including enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and disrupting essential biochemical pathways. In the case of its anticancer activity, the compound induces apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-1H-benzimidazole
- 5,5-dimethyloxolane-2-carboxamide
- N-(4-chloro-1H-benzimidazol-2-yl)carbamate
Uniqueness
N-(4-chloro-1H-benzimidazol-2-yl)-5,5-dimethyloxolane-2-carboxamide is unique due to the combination of the benzimidazole and oxolane rings, which imparts distinct chemical and biological properties. This structural uniqueness allows the compound to exhibit a broader range of activities and applications compared to its individual components or other similar compounds.
Properties
IUPAC Name |
N-(4-chloro-1H-benzimidazol-2-yl)-5,5-dimethyloxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2/c1-14(2)7-6-10(20-14)12(19)18-13-16-9-5-3-4-8(15)11(9)17-13/h3-5,10H,6-7H2,1-2H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJLSAHQHVDOAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(O1)C(=O)NC2=NC3=C(N2)C=CC=C3Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[1-(2,6-Difluorophenyl)ethyl]-5-(1,4-dioxan-2-yl)-1,2,4-oxadiazole](/img/structure/B7124061.png)
![2-Cyclopropyl-2-hydroxy-1-[3-(hydroxymethyl)-4-(trifluoromethyl)piperidin-1-yl]propan-1-one](/img/structure/B7124073.png)

![5-[[Methyl(1-morpholin-4-ylpropan-2-yl)amino]methyl]thiophene-3-carboxamide](/img/structure/B7124091.png)
![3-(4-Ethylcyclohexyl)-1-methyl-1-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]urea](/img/structure/B7124097.png)
![2-[(3,5-Dimethyl-1,2-oxazole-4-carbonyl)amino]-3-pyridin-4-ylpropanoic acid](/img/structure/B7124099.png)


![1-(2,4-dimethylpyrimidin-5-yl)-N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]ethanamine](/img/structure/B7124120.png)
![4-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B7124127.png)
![(4-chloro-1H-pyrrol-2-yl)-[2-[(4-methylpyrazol-1-yl)methyl]morpholin-4-yl]methanone](/img/structure/B7124132.png)
![N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-3-(oxan-4-yl)aniline](/img/structure/B7124136.png)

![5-methyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)propan-2-yl]-4-propylthiophene-2-carboxamide](/img/structure/B7124160.png)
